Product packaging for Silodosin Glucuronide sodium(Cat. No.:CAS No. 879292-24-7)

Silodosin Glucuronide sodium

Cat. No.: B1681672
CAS No.: 879292-24-7
M. Wt: 693.6 g/mol
InChI Key: SSXDGVSHJRFUEJ-XNUWQVEGSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Silodosin glucuronide sodium salt (CAS 879292-24-7) is a major, pharmacologically active metabolite of silodosin, a medication used for the symptomatic treatment of benign prostatic hyperplasia (BPH) . The parent drug, silodosin, functions as a highly selective antagonist of the alpha-1A adrenergic receptor, which is the predominant subtype found in the prostate, bladder neck, and prostatic urethra . By blocking these receptors, it leads to relaxation of the smooth muscle in these tissues, thereby improving urinary flow and alleviating the symptoms of BPH . Silodosin is primarily metabolized via direct glucuronidation, a reaction mediated by the enzyme UDP-glucuronosyltransferase 2B7 (UGT2B7), to form silodosin glucuronide . This metabolite is known to possess pharmacological activity, though with approximately one-eighth the affinity for the α1A receptor compared to the parent silodosin molecule . Despite its lower potency, it achieves a plasma exposure (AUC) that is several-fold higher than that of silodosin itself, making it a significant contributor to the overall drug effect . As a reference standard and a biochemical tool, this compound is critical in pharmaceutical research and development. Its primary applications include conducting drug metabolism and pharmacokinetic (DMPK) studies, investigating the pathways of glucuronidation, and performing analytical testing as a high-purity standard . Researchers utilize this compound in proteomics and other biochemical assays to explore intricate protein interactions and signaling pathways related to adrenergic receptors . The compound has a molecular formula of C31H39F3N3NaO10 and a molecular weight of 693.64 g/mol . It is typically supplied as a solid and should be stored refrigerated at 2-8°C under an inert atmosphere due to its hygroscopic nature . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H39F3N3NaO10 B1681672 Silodosin Glucuronide sodium CAS No. 879292-24-7

Properties

IUPAC Name

sodium;(2S,3S,4S,5R,6R)-6-[3-[7-carbamoyl-5-[(2R)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindol-1-yl]propoxy]-3,4,5-trihydroxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H40F3N3O10.Na/c1-17(36-8-12-44-21-5-2-3-6-22(21)46-16-31(32,33)34)13-18-14-19-7-10-37(23(19)20(15-18)28(35)41)9-4-11-45-30-26(40)24(38)25(39)27(47-30)29(42)43;/h2-3,5-6,14-15,17,24-27,30,36,38-40H,4,7-13,16H2,1H3,(H2,35,41)(H,42,43);/q;+1/p-1/t17-,24+,25+,26-,27+,30-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSXDGVSHJRFUEJ-XNUWQVEGSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCOC3C(C(C(C(O3)C(=O)[O-])O)O)O)NCCOC4=CC=CC=C4OCC(F)(F)F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)NCCOC4=CC=CC=C4OCC(F)(F)F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H39F3N3NaO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20635398
Record name Sodium 3-{7-carbamoyl-5-[(2R)-2-({2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl}amino)propyl]-2,3-dihydro-1H-indol-1-yl}propyl beta-D-glucopyranosiduronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

693.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879292-24-7
Record name Sodium 3-{7-carbamoyl-5-[(2R)-2-({2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl}amino)propyl]-2,3-dihydro-1H-indol-1-yl}propyl beta-D-glucopyranosiduronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Enzymatic Biotransformation and Metabolic Pathways of Silodosin Glucuronide Sodium

Glucuronidation via UDP-Glucuronosyltransferase 2B7 (UGT2B7)

Glucuronidation is a major pathway in the metabolism of silodosin (B1681671), leading to the formation of silodosin glucuronide, a pharmacologically active metabolite. drugbank.comgetzpharma.com This process is primarily mediated by the enzyme UDP-glucuronosyltransferase 2B7 (UGT2B7). fda.gov.phtmda.go.tzwikipedia.org

Specificity and Efficiency of UGT2B7 Activity

In vitro studies have demonstrated that among various UGT isoforms, UGT2B7 is the primary enzyme involved in the glucuronidation of silodosin. fda.gov The conjugation occurs through the formation of an N-glucuronide linkage at the indoline (B122111) nitrogen atom of the silodosin molecule. Genetic variations in the UGT2B7 gene can influence the metabolism of silodosin. For instance, individuals with certain UGT2B7 polymorphisms, such as UGT2B71/2 and 2/2, have been observed to have a longer terminal half-life and increased exposure to silodosin compared to those with the UGT2B71/1 genotype, indicating a slower metabolism. nih.gov This highlights the crucial role of UGT2B7 in determining the pharmacokinetic variability of silodosin. nih.gov

Interplay with Other Silodosin Metabolic Pathways

While glucuronidation is a primary metabolic route, other enzymatic pathways also contribute to the biotransformation of silodosin. These pathways can influence the amount of parent compound available for glucuronidation.

Contribution of Alcohol and Aldehyde Dehydrogenases to Parent Compound Metabolism

Another significant metabolic pathway for silodosin involves oxidation by alcohol and aldehyde dehydrogenases. fda.gov.phgetzpharma.comtga.gov.au This leads to the formation of the metabolite KMD-3293. drugbank.comtga.gov.au KMD-3293 has negligible pharmacological activity and its plasma exposure is similar to that of silodosin. drugbank.comgetzpharma.com This pathway competes with glucuronidation for the parent silodosin molecule.

Exploration of Other Minor Metabolic Transformations and Their Potential Relevance to Glucuronide Formation

Interactive Data Tables

Table 1: Major Metabolic Pathways of Silodosin

Metabolic PathwayPrimary Enzyme(s)Key Metabolite(s)Pharmacological Activity of MetabolitePlasma Exposure (AUC) vs. Silodosin
Glucuronidation UGT2B7Silodosin glucuronide (KMD-3213G)Active~4 times greater drugbank.comgetzpharma.com
Oxidation Alcohol and Aldehyde DehydrogenasesKMD-3293NegligibleSimilar drugbank.comgetzpharma.com
Oxidation CYP3A4Various minor metabolitesNot significantNot specified

Table 2: Influence of Enzyme Inhibitors on Silodosin Metabolism

Inhibitor TypeExample Inhibitor(s)Affected Enzyme(s)Impact on Silodosin Plasma Concentration
Strong CYP3A4 Inhibitor Ketoconazole (B1673606), Itraconazole, RitonavirCYP3A4Significant increase fda.gov.phdrugs.comeuropa.eu
UGT2B7 Inhibitors Probenecid, Valproic acid, FluconazoleUGT2B7Potential increase fda.gov.phtmda.go.tzabbvie.ca

Pharmacokinetics of Silodosin Glucuronide Sodium

Systemic Exposure and Distribution

The systemic exposure and distribution of silodosin (B1681671) glucuronide are distinct from those of silodosin, primarily due to its metabolic formation and physicochemical properties.

Plasma Concentration Profile and Area Under the Curve (AUC) Relative to Silodosin

The formation of silodosin glucuronide occurs through direct conjugation by the enzyme UDP-glucuronosyltransferase 2B7 (UGT2B7). drugbank.comfda.gov.phtmda.go.tzabbvie.ca The higher bioavailability of the metabolite (47%) compared to silodosin (32%) suggests the influence of first-pass metabolism. fda.gov

Pharmacokinetic Parameters of Silodosin and Silodosin Glucuronide

Parameter Silodosin Silodosin Glucuronide
Relative AUC 1x ~3-4x
Bioavailability ~32% 47%

Time to Peak Plasma Concentration (Tmax) Dynamics

The time to reach peak plasma concentration (Tmax) for silodosin after oral administration is approximately 2.5 to 2.6 hours. drugbank.comtga.gov.aueuropa.euchemicalbook.com Food intake can delay the Tmax of silodosin by about one hour. tga.gov.aueuropa.eueuropa.eu While specific Tmax values for silodosin glucuronide are not consistently detailed in the provided results, its formation is a result of the metabolism of the parent drug.

Steady-State Kinetics of Silodosin Glucuronide

Upon repeated administration, both silodosin and its glucuronide metabolite reach steady-state concentrations in the plasma. Silodosin reaches a steady state after approximately 3 days of treatment. tga.gov.aueuropa.eucclpharma.comeuropa.eueuropa.eurwandafda.gov.rwqbdpharmaceuticals.com In contrast, silodosin glucuronide takes longer to reach this equilibrium, with steady-state being achieved after about 5 days of treatment. tga.gov.aueuropa.eucclpharma.comeuropa.eueuropa.eurwandafda.gov.rwqbdpharmaceuticals.com There is minimal accumulation of silodosin itself with repeated dosing. fda.gov

Plasma Protein Binding Characteristics of the Metabolite

Both silodosin and silodosin glucuronide are extensively bound to plasma proteins. Silodosin is approximately 95% to 97% protein-bound. drugbank.comfda.gov.phtga.gov.autmda.go.tzabbvie.caeuropa.eudrugs.com Silodosin glucuronide also exhibits high protein binding, at approximately 91% to 92%. tga.gov.aueuropa.eucclpharma.comeuropa.eueuropa.eueuropa.euqbdpharmaceuticals.comwikipedia.orggeneesmiddeleninformatiebank.nl This high degree of protein binding influences the distribution and elimination of the metabolite.

Plasma Protein Binding

Compound Percentage Bound
Silodosin ~95-97%
Silodosin Glucuronide ~91-92%

Elimination and Excretion

The elimination of silodosin and its metabolites occurs through both renal and fecal pathways. Following oral administration of radiolabeled silodosin, approximately 33.5% of the radioactivity is recovered in the urine and 54.9% in the feces over a period of 7 to 10 days. drugbank.comfda.gov.ph Silodosin is primarily excreted as metabolites, with very low amounts of the unchanged drug found in the urine. tga.gov.aueuropa.eueuropa.eueuropa.euqbdpharmaceuticals.comgeneesmiddeleninformatiebank.nl

Terminal Half-Life Compared to Silodosin

A notable difference between silodosin and its primary metabolite is their terminal half-lives. The terminal half-life of silodosin is approximately 11 to 13.3 hours. drugbank.comnih.govtga.gov.audrugs.com In contrast, silodosin glucuronide has a significantly longer half-life, reported to be approximately 18 to 24 hours. fda.gov.phnih.govtga.gov.aueuropa.eucclpharma.comeuropa.eueuropa.eutmda.go.tzqbdpharmaceuticals.comgeneesmiddeleninformatiebank.nl This extended half-life of the active metabolite contributes to the prolonged pharmacological effect of once-daily dosing of silodosin. nih.gov

Terminal Half-Life Comparison

Compound Terminal Half-Life (hours)
Silodosin ~11 - 13.3
Silodosin Glucuronide ~18 - 24

Renal Excretion Pathways

Following the administration of radiolabeled silodosin, a notable portion of the radioactivity is recovered in the urine, indicating the significance of the renal route in the excretion of silodosin and its metabolites. Studies have shown that approximately 33.5% of the total radioactivity is excreted through the kidneys. europa.eufda.gov.phmhmedical.comtga.gov.au Silodosin is extensively metabolized, and as a result, very low amounts of the unchanged parent drug are found in the urine. europa.eueuropa.euogyei.gov.hu The primary component of the radioactivity excreted renally is attributable to its metabolites, including silodosin glucuronide.

Fecal Excretion Pathways

The fecal route represents the predominant pathway for the elimination of silodosin-related compounds from the body. Research involving the administration of 14C-labeled silodosin demonstrated that approximately 54.9% of the radioactivity was recovered in the feces over a period of seven to ten days. europa.eufda.gov.phmhmedical.comtga.gov.aunih.gov This highlights the importance of biliary and/or intestinal excretion in the clearance of silodosin and its metabolites. Studies in rats with bile duct cannulation have suggested a role for biliary excretion in this process. tga.gov.au

Contribution to Overall Radiotracer Recovery

Radiotracer studies are essential for quantifying the excretion routes of a drug. For silodosin, these studies provide a clear picture of its elimination. The combined recovery of radioactivity from both urine and feces accounts for the vast majority of the administered dose.

After oral administration of 14C-labeled silodosin, the total recovery of radioactivity is approximately 88.4%, with 33.5% found in the urine and 54.9% in the feces. europa.eufda.gov.ph This demonstrates that renal and fecal pathways are the primary routes of elimination for silodosin and all its metabolites, including the principal metabolite, silodosin glucuronide.

Pharmacodynamics and Pharmacological Activity of Silodosin Glucuronide Sodium

In Vitro Pharmacological Characterization

Receptor Binding Affinity and Selectivity (e.g., alpha-1A adrenoceptor)

Table 1: Comparative Receptor Binding Affinity

CompoundTarget ReceptorRelative Binding Affinity
Silodosin (B1681671)Alpha-1A AdrenoceptorHigh
Silodosin GlucuronideAlpha-1A Adrenoceptor1/8th of Silodosin fda.govwikipedia.org
SilodosinAlpha-1B Adrenoceptor162-fold lower than for Alpha-1A drugbank.comeuropa.eu

In Vivo Contribution to Therapeutic Efficacy

Correlation with Clinical Outcomes

The primary clinical outcome of silodosin therapy is the relaxation of smooth muscle in the prostate and bladder neck, leading to improved urinary flow and a reduction in the symptoms of benign prostatic hyperplasia (BPH). fda.gov.phtmda.go.tz While the direct correlation of silodosin glucuronide levels with specific clinical outcomes is not extensively detailed in the provided information, its substantial presence and activity strongly suggest it is a key contributor to these positive results. fda.gov

Potential for Off-Target Activity or Secondary Pharmacological Effects

In vitro studies have examined the potential for silodosin and its major metabolites to interact with other enzyme systems. fda.gov These studies indicated that silodosin and silodosin glucuronide are not likely to inhibit or induce the activity of various cytochrome P450 enzymes, including CYP1A2, CYP2A6, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4. fda.gov.phfda.gov This suggests a low potential for certain types of drug-drug interactions. However, in vitro screening has noted moderate affinity of silodosin for β2 receptors and some serotonin (B10506) receptor subtypes, such as 5-HT1A. tga.gov.au The clinical significance of these findings for silodosin glucuronide specifically is not fully elucidated.

Modulation of Silodosin Glucuronide Sodium Pharmacokinetics and Pharmacodynamics

Impact of Organ System Impairment

The functional capacity of the kidneys and liver plays a crucial role in the disposition of silodosin (B1681671) and its metabolites. Impairment in either of these organ systems can lead to significant alterations in plasma concentrations and exposure.

Renal function is a critical determinant of the clearance of silodosin and its glucuronide conjugate. Studies have demonstrated a clear correlation between the degree of renal impairment and the extent of systemic exposure to both compounds.

Mild Renal Impairment (Creatinine Clearance 50-80 mL/min): In individuals with mild renal impairment, the pharmacokinetics of silodosin are not significantly altered, and no dose adjustment is typically required. fda.gov

Moderate Renal Impairment (Creatinine Clearance 30-50 mL/min): A study involving patients with moderate renal impairment revealed a substantial increase in the systemic exposure of both the parent drug and its glucuronide metabolite. fda.gov Compared to subjects with normal renal function, the area under the curve (AUC) for total silodosin increased by 3.13-fold, while the AUC for silodosin glucuronide (KMD-3213G) increased by 3.77-fold. fda.gov The maximum plasma concentration (Cmax) also rose by 3.11-fold and 1.92-fold for silodosin and its glucuronide, respectively. fda.gov

Severe Renal Impairment (Creatinine Clearance <30 mL/min): Silodosin has not been studied in patients with severe renal impairment and is contraindicated in this population due to the potential for a significant increase in drug exposure. fda.govnih.govdrugs.com Unbound silodosin Cmax and AUC values were found to be 2.2 and 3.7-fold higher, respectively, in severe renal impairment compared to subjects with normal renal function. nih.gov

Table 1: Impact of Moderate Renal Impairment on Silodosin and Silodosin Glucuronide Pharmacokinetics

Parameter Fold-Increase vs. Normal Renal Function
Silodosin
AUC 3.13
Cmax 3.11
Silodosin Glucuronide (KMD-3213G)
AUC 3.77

Data sourced from a clinical pharmacology study comparing subjects with moderate renal impairment to those with normal renal function. fda.gov

While silodosin undergoes extensive metabolism, the impact of hepatic impairment on its pharmacokinetics, particularly the glucuronide metabolite, is distinct from that of renal impairment.

Mild to Moderate Hepatic Impairment (Child-Pugh scores 5-9): In a study comparing subjects with moderate hepatic impairment (Child-Pugh scores 7 to 9) to healthy individuals, the single-dose pharmacokinetics of the parent drug, silodosin, were not significantly altered. researchgate.netnih.gov Consequently, no dosage adjustment is required for patients with mild or moderate hepatic impairment. drugs.com Interestingly, the exposure to silodosin glucuronide was found to be lower in this group. fda.gov The ratios of the mean AUC for bound and unbound silodosin glucuronide in subjects with liver dysfunction compared to healthy controls were 0.8 and 0.5, respectively. tga.gov.au

Severe Hepatic Impairment (Child-Pugh score >10): The pharmacokinetics of silodosin have not been evaluated in patients with severe hepatic impairment. researchgate.netnih.gov Due to the lack of data, its use is contraindicated in this population. drugs.com

Table 2: Impact of Moderate Hepatic Impairment on Silodosin Glucuronide Exposure

Metabolite Form Ratio of Mean AUC (Hepatic Impairment vs. Healthy)
Bound Silodosin Glucuronide 0.8

Data from a study in subjects with moderate liver dysfunction compared to matched healthy controls. tga.gov.au

Drug-Drug Interaction Studies

The plasma concentration of silodosin glucuronide can be modulated by drugs that interfere with its formation via UGT2B7, alter the availability of its precursor (silodosin) through cytochrome P450 pathways, or affect the transport of the parent drug.

Silodosin is directly conjugated by the UGT2B7 enzyme to form silodosin glucuronide. fda.govnih.gov Co-administration of drugs that inhibit this enzyme may potentially increase exposure to the parent drug, silodosin, by reducing its metabolic clearance through this pathway. nih.govfda.gov Potent inhibitors of UGT2B7 include probenecid, valproic acid, and fluconazole. fda.gov While the potential for this interaction is recognized based on metabolic pathways, specific clinical studies quantifying the changes in silodosin glucuronide levels during co-administration with these inhibitors have not been detailed in the available literature. fda.govfda.gov

CYP3A4 Inhibitors: Strong inhibitors of CYP3A4 can lead to a substantial increase in silodosin concentrations. A clinical study involving the strong inhibitor ketoconazole (B1673606) resulted in a 3.2-fold increase in the AUC and a 3.8-fold increase in the Cmax of silodosin. nih.govfda.gov This increased availability of the parent compound also led to a significant, 3.3-fold increase in both the AUC and Cmax of the silodosin glucuronide metabolite. fda.gov

CYP3A4 Inducers: Conversely, co-administration with strong inducers of CYP3A4, such as rifampicin, is expected to decrease the plasma concentration of silodosin by accelerating its metabolism. nih.govplos.org This would reduce the availability of the parent drug as a substrate for UGT2B7, likely leading to lower plasma concentrations of silodosin glucuronide. Specific clinical studies quantifying this interaction with silodosin are not readily available.

Table 3: Effect of Strong CYP3A4 Inhibition (Ketoconazole) on Silodosin and Metabolite Pharmacokinetics

Moiety Fold-Increase in AUC Fold-Increase in Cmax
Silodosin 3.2 3.8

| Silodosin Glucuronide (KMD-3213G) | 3.3 | 3.3 |

Data from a clinical drug interaction study with ketoconazole. fda.gov

In vitro studies have identified silodosin as a substrate for the efflux transporter P-glycoprotein (P-gp). drugbank.comnih.govsemanticscholar.org Inhibition of P-gp can lead to increased absorption and reduced clearance of its substrates, thereby elevating plasma concentrations.

Inhibitors of P-gp, such as verapamil (B1683045) and cyclosporine, may increase silodosin concentrations. medscape.com The significant interaction observed with ketoconazole, which is an inhibitor of both CYP3A4 and P-gp, suggests that P-gp inhibition may contribute to the increased exposure of silodosin. nih.govfda.gov An increase in the plasma concentration of the parent drug would subsequently provide more substrate for the UGT2B7 enzyme, potentially leading to higher levels of silodosin glucuronide. However, clinical studies designed to isolate the specific impact of P-gp inhibition on the pharmacokinetics of silodosin and its glucuronide metabolite have not been conducted. nih.gov

Pharmacodynamic Interactions with Concomitant Medications (e.g., Alpha-Blockers, PDE5 Inhibitors, Antihypertensives)

The pharmacodynamic profile of silodosin and its principal active metabolite, silodosin glucuronide, which possesses similar pharmacological activity, can be influenced by the concurrent use of other medications that affect the cardiovascular system. fda.gov As both silodosin and its glucuronide metabolite are pharmacologically active, the interactions observed with the parent drug are considered relevant to the metabolite.

Alpha-Adrenergic Blockers: The co-administration of silodosin with other alpha-adrenergic blocking agents has not been formally studied; however, pharmacodynamic interactions are anticipated. fda.govdrugs.com The concurrent use could lead to additive effects, potentially increasing the incidence and severity of adverse effects such as orthostatic hypotension, dizziness, and syncope. drugs.comdrugs.com Therefore, the combination of silodosin with other alpha-blockers is not recommended. fda.govdrugs.com

Phosphodiesterase-5 (PDE5) Inhibitors: Given that both alpha-blockers and PDE5 inhibitors are vasodilators, there is a potential for additive hypotensive effects when used concomitantly. drugs.combuzzrx.com A placebo-controlled, open-label crossover study was conducted to assess the orthostatic effects of co-administering 8 mg of silodosin with maximum therapeutic doses of the PDE5 inhibitors sildenafil (B151) (100 mg) or tadalafil (B1681874) (20 mg) in healthy men aged 45-78. nih.gov The results indicated that while the combinations caused small, statistically significant reductions in blood pressure compared to placebo, there were no clinically significant orthostatic changes in blood pressure or heart rate. nih.gov The number of positive orthostatic tests was similar across all treatment groups (sildenafil, tadalafil, and placebo). nih.gov Despite these findings, caution is advised when co-administering these agents, particularly in patients with hemodynamic instability on alpha-blocker therapy alone. drugs.comdrugs.com

Table 1: Summary of Pharmacodynamic Interaction Study with PDE5 Inhibitors

ParameterSilodosin + Sildenafil (100 mg)Silodosin + Tadalafil (20 mg)Silodosin + Placebo
Number of Postdose Positive Orthostatic Tests575953
Maximum Mean Difference in 1-minute Orthostatic SBP Change vs Placebo (95% CI)-2.3 mm Hg (-6.8 to 2.2)Not Reported SeparatelyN/A
Maximum Mean Difference in 1-minute Orthostatic DBP Change vs Placebo (95% CI)-2.2 mm Hg (-5.6 to 1.2)Not Reported SeparatelyN/A
Maximum Mean Difference in 1-minute Orthostatic HR Change vs Placebo (95% CI)1.7 bpm (-1.5 to 4.9)Not Reported SeparatelyN/A
Clinically Important Orthostatic ChangesNone reported nih.govNone reported nih.govNone reported nih.gov

Antihypertensives: Rigorous clinical studies investigating the pharmacodynamic interactions between silodosin and antihypertensive drugs have not been conducted. fda.govbuzzrx.com However, data from clinical trials, where approximately one-third of patients used concomitant antihypertensive medications, provide some insight. fda.govdrugs.com In this subgroup of patients, the incidence of dizziness and orthostatic hypotension was higher compared to the general silodosin-treated population. drugs.comnih.gov Caution and monitoring for potential adverse events are therefore recommended when silodosin is used concurrently with antihypertensives. fda.govdrugs.com

Table 2: Incidence of Dizziness and Orthostatic Hypotension with Concomitant Antihypertensive Use

Adverse EventPatients on Concomitant AntihypertensivesGeneral Silodosin Population
Dizziness4.6% drugs.comnih.gov3.8% drugs.comnih.gov
Orthostatic Hypotension3.4% drugs.comnih.gov3.2% drugs.comnih.gov

Influence of Age-Related Physiological Changes on Metabolite Kinetics

The pharmacokinetics of silodosin and its metabolites, including silodosin glucuronide, can be influenced by the physiological changes that accompany aging. The prevalence of conditions for which silodosin is prescribed, such as benign prostatic hyperplasia, increases significantly with age. nih.govwikipedia.org

Key age-related physiological changes that can impact drug kinetics include:

Reduced Renal Function: Glomerular filtration rate (GFR) typically declines with age. msdmanuals.comnationalacademies.org This is particularly relevant for drugs and metabolites eliminated by the kidneys.

Altered Hepatic Metabolism: Both liver mass and hepatic blood flow tend to decrease with age, which can reduce the clearance of drugs metabolized by the liver. researchgate.netglobalrph.com Phase I metabolic reactions (e.g., oxidation via cytochrome P450 enzymes) are more likely to be affected than Phase II reactions (e.g., glucuronidation). msdmanuals.comresearchgate.net

Changes in Body Composition: Aging is associated with an increase in body fat and a decrease in total body water and lean body mass. msdmanuals.comnationalacademies.orguomus.edu.iq

A pharmacokinetic study comparing elderly men (mean age 69 years) with young men (mean age 24 years), both with normal kidney function for their age, found modest changes in the disposition of the parent drug, silodosin. nih.gov The area under the curve (AUC) and the elimination half-life of silodosin were approximately 15% and 20% higher, respectively, in the elderly subjects. nih.gov However, no significant difference in the maximum plasma concentration (Cmax) was observed between the two groups. nih.gov

Table 3: Pharmacokinetic Parameters of Silodosin in Young vs. Elderly Subjects

Pharmacokinetic ParameterYoung Subjects (mean age 24)Elderly Subjects (mean age 69)Percentage Change in Elderly
AUC (Area Under the Curve)Baseline~15% Higher nih.gov+15%
Elimination Half-Life (t½)Baseline~20% Higher nih.gov+20%
Cmax (Maximum Concentration)No significant difference nih.govNo significant difference nih.gov~0%

Analytical Methodologies for the Detection and Quantification of Silodosin Glucuronide Sodium

Chromatographic Techniques

The detection and quantification of silodosin (B1681671) glucuronide sodium, a primary metabolite of silodosin, in biological matrices necessitate the use of highly sensitive and selective analytical methods. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS), are the cornerstones for the bioanalysis of this compound. These methods allow for the effective separation of the analyte from endogenous plasma components and other potential interferences, ensuring accurate quantification.

High-Performance Liquid Chromatography (HPLC) Applications

While often coupled with mass spectrometry for enhanced sensitivity, HPLC methods with UV detection have been developed for the analysis of silodosin and its related substances. For the specific analysis of silodosin glucuronide, which is highly hydrophilic, reversed-phase HPLC is the predominant technique. The separation is typically accomplished on C18 or C8 columns. researchgate.netaustinpublishinggroup.com The mobile phase composition is critical for achieving optimal separation and peak shape. A common approach involves a gradient or isocratic elution using a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and organic solvents like acetonitrile (B52724) and methanol (B129727). researchgate.netresearchgate.net The pH of the aqueous phase is often adjusted to control the ionization of the analyte and improve chromatographic retention and resolution. researchgate.net

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Enhanced Sensitivity and Specificity

For the quantification of silodosin glucuronide in biological fluids like human plasma, LC-MS/MS is the method of choice due to its superior sensitivity, specificity, and speed. tandfonline.com This technique combines the separation power of liquid chromatography with the precise detection and structural elucidation capabilities of tandem mass spectrometry.

Several validated LC-MS/MS methods have been established for the simultaneous determination of silodosin and silodosin glucuronide. researchgate.netnih.gov These methods typically employ electrospray ionization (ESI) in the positive ion mode. researchgate.netnih.gov The detection is performed using multiple reaction monitoring (MRM), which involves monitoring specific precursor-to-product ion transitions. For silodosin glucuronide, a common transition monitored is m/z 672.2 → 494.1 or m/z 672.2/479.3/261.2. nih.gov The use of stable isotope-labeled internal standards, such as silodosin-d4 (B1145259) and its glucuronide-d4 metabolite, is a common practice to ensure high accuracy and precision by compensating for variability in sample processing and instrument response. researchgate.nettandfonline.com

The chromatographic separation in these LC-MS/MS methods is generally achieved on C18 or C8 columns with a gradient elution. researchgate.netnih.gov The mobile phases typically consist of an aqueous component, such as 10 mM ammonium formate (B1220265) or ammonium acetate, and an organic component, which is often a mixture of methanol and acetonitrile. researchgate.netnih.gov These methods are designed to have short run times, often under 6 minutes, to allow for high-throughput analysis, which is crucial in pharmacokinetic and bioequivalence studies. researchgate.netnih.gov

Table 1: Examples of LC-MS/MS Method Parameters for Silodosin Glucuronide Analysis

Parameter Method 1 Method 2
Column Symmetry C18 (50 x 4.6 mm, 5 µm) nih.gov Cosmicsil Adze C18 (4.6 x 100 mm, 3 µm) researchgate.net

| Mobile Phase | A: 10 mM ammonium formate in water B: Methanol-acetonitrile (40:60, v/v) nih.gov | Acetonitrile, methanol, and 10 mM ammonium acetate buffer (50:20:30, v/v/v) researchgate.net | | Flow Rate | Not specified | 1.000 mL/min researchgate.net | | Run Time | 6.0 min nih.gov | 4 min researchgate.net | | Ionization Mode | Positive Ionization nih.gov | Electrospray Ionization researchgate.net | | MRM Transition | m/z 670.2 → 494.1 nih.gov | Not specified | | Linearity Range | 0.10-80.0 ng/mL nih.gov | 0.20–101.63 ng/mL researchgate.nettandfonline.com |

Sample Preparation and Matrix Effects

The accurate quantification of silodosin glucuronide in biological matrices such as human plasma requires meticulous sample preparation to remove proteins and other interfering substances. The two most common techniques employed are solid-phase extraction (SPE) and liquid-liquid extraction (LLE). tandfonline.comnih.gov

Solid-phase extraction is a widely used technique for the cleanup and concentration of analytes from complex matrices. tandfonline.com It offers the advantage of high recovery and the ability to handle small sample volumes. tandfonline.com The selection of the appropriate SPE cartridge chemistry is crucial for achieving optimal retention of silodosin glucuronide and efficient removal of matrix components.

Liquid-liquid extraction is another effective method for sample preparation. nih.gov This technique involves the partitioning of the analyte between the aqueous plasma sample and an immiscible organic solvent. A mixture of ethyl acetate and methyl tert-butyl ether has been successfully used for the extraction of silodosin and its glucuronide metabolite from human plasma. nih.gov The extraction recoveries for silodosin glucuronide using this method have been reported to be in the range of 87.6-89.9%. nih.gov

Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting endogenous components from the biological sample, are a significant concern in bioanalysis. It is essential to evaluate and minimize matrix effects to ensure the accuracy and reliability of the analytical method. The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects. nih.gov Studies have shown that with appropriate sample preparation and chromatographic separation, the internal standard-normalized matrix factors can be highly consistent, typically ranging from 0.962 to 1.023, indicating minimal impact of matrix effects on the quantification. nih.gov

Bioanalytical Method Validation and Quality Control

The validation of bioanalytical methods is a critical regulatory requirement to ensure that the method is reliable and reproducible for its intended use, such as in pharmacokinetic or bioequivalence studies. The validation process is conducted in accordance with guidelines from regulatory bodies like the International Conference on Harmonisation (ICH).

Key validation parameters for the analytical methods of silodosin glucuronide include:

Linearity: The method should demonstrate a linear relationship between the detector response and the concentration of the analyte over a specified range. For silodosin glucuronide, linearity has been established in concentration ranges such as 0.10-80.0 ng/mL and 4.121 to 302.836 ng/mL, with correlation coefficients (r²) consistently greater than 0.99. nih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of scatter among a series of measurements. Both are assessed at multiple concentration levels, including the lower limit of quantification (LLOQ), low, medium, and high-quality control (QC) samples. The acceptance criteria for accuracy are typically within ±15% of the nominal concentration (±20% at the LLOQ), and for precision, the coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).

Selectivity and Specificity: The method must be able to unequivocally differentiate and quantify the analyte in the presence of endogenous matrix components and other potential interfering substances. This is typically demonstrated by analyzing blank plasma samples from multiple sources to ensure no significant peaks are present at the retention time of the analyte and internal standard.

Recovery: The extraction efficiency of the sample preparation method is determined by comparing the analyte response in a pre-extracted spiked sample to that of a post-extracted spiked sample.

Stability: The stability of silodosin glucuronide in the biological matrix is evaluated under various conditions that mimic the sample handling and storage process. This includes freeze-thaw stability, short-term bench-top stability, and long-term storage stability.

Quality control samples at different concentration levels are analyzed with each batch of study samples to ensure the continued validity of the analytical method and the integrity of the study data.

Table 2: Bioanalytical Method Validation Summary for Silodosin Glucuronide

Validation Parameter Typical Acceptance Criteria Reported Findings for Silodosin Glucuronide
Linearity (Correlation Coefficient, r) ≥ 0.99 Consistently > 0.99
Accuracy Within ±15% of nominal value (±20% at LLOQ) Method demonstrated good accuracy nih.gov
Precision (%CV) ≤ 15% (≤ 20% at LLOQ) Method demonstrated good precision nih.gov
Selectivity No significant interference at the retention time of the analyte Method shown to be selective
Extraction Recovery Consistent and reproducible 87.6-89.9% using LLE nih.gov
Matrix Effect IS-normalized matrix factor close to 1 Highly consistent, ranging from 0.962 to 1.023 nih.gov

Q & A

Q. What enzymatic pathways are responsible for the formation of silodosin glucuronide, and how can these be experimentally validated?

Silodosin glucuronide is primarily formed via glucuronidation catalyzed by the UDP-glucuronosyltransferase (UGT) isoform UGT2B7. To validate this, researchers can use recombinant UGT isoforms in vitro, incubate silodosin with human liver microsomes, and quantify metabolite formation via LC-MS/MS. Inhibition assays with UGT2B7-specific inhibitors (e.g., fluconazole) or siRNA-mediated knockdown in hepatocyte models further confirm isoform specificity .

Q. What analytical methods are recommended for identifying and quantifying silodosin glucuronide in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. For example, a validated method involves protein precipitation, reverse-phase chromatography, and multiple reaction monitoring (MRM) for transitions specific to silodosin glucuronide (e.g., m/z 619 → 443 for the parent ion). Isotope-labeled internal standards (e.g., deuterated silodosin glucuronide) improve precision .

Q. How do the pharmacokinetic properties of silodosin glucuronide differ from its parent compound?

Silodosin glucuronide has a longer half-life (~24 hours vs. 13.3 hours for silodosin) and a 3-4-fold higher AUC due to reduced clearance. Its prolonged exposure enables once-daily dosing. Excretion occurs via urine (33.5%) and feces (54.9%), with enterohepatic recirculation likely contributing to its extended half-life .

Advanced Research Questions

Q. How can researchers design experiments to assess the α1A-adrenergic receptor binding affinity of silodosin glucuronide compared to silodosin?

Use radioligand binding assays with human prostate tissue membranes or transfected cells expressing α1A-AR. Competitive binding experiments with [³H]-prazosin as the radioligand can determine IC₅₀ values. Functional assays (e.g., calcium flux in HEK293 cells) should corroborate binding data. Note that silodosin glucuronide retains activity despite conjugation, possibly due to structural preservation of the pharmacophore .

Q. What strategies resolve contradictions in reported data on silodosin glucuronide’s pharmacological activity?

Discrepancies may arise from interspecies differences in UGT expression or assay conditions. To address this:

  • Compare metabolite activity across species (e.g., rat vs. human hepatocytes).
  • Standardize in vitro conditions (e.g., pH, cofactor availability).
  • Validate findings using orthogonal methods (e.g., in vivo pharmacodynamic studies in disease models) .

Q. How can in vitro models optimize the synthesis of silodosin glucuronide for mechanistic studies?

Use human liver microsomes or recombinant UGT2B7 with optimized cofactor conditions (e.g., 5 mM UDP-glucuronic acid, pH 7.4, 37°C). Monitor reaction kinetics via LC-MS/MS and adjust incubation times to prevent substrate depletion. Scaling up requires hepatocyte suspension cultures or bioreactors with continuous cofactor supply .

Q. What experimental approaches evaluate interspecies differences in silodosin glucuronide toxicity?

  • In vitro: Compare cytotoxicity in rat vs. human primary hepatocytes.
  • In vivo: Administer equimolar doses to rodents and non-rodents, monitoring organ-specific toxicity (e.g., renal/hepatic biomarkers).
  • Mechanistic: Assess species-specific glucuronide accumulation using tissue distribution studies with radiolabeled silodosin .

Methodological Considerations

Q. How should researchers address variability in glucuronide quantification due to matrix effects?

  • Use matrix-matched calibration curves.
  • Apply post-column infusion to identify ion suppression/enhancement zones.
  • Optimize sample preparation (e.g., solid-phase extraction for plasma vs. urine) .

Q. What statistical models are appropriate for pharmacokinetic-pharmacodynamic (PK-PD) modeling of silodosin glucuronide?

Use non-compartmental analysis for AUC and half-life calculations. For dynamic relationships, employ compartmental models (e.g., two-compartment with first-order absorption) linked to Emax models for receptor occupancy. Bayesian hierarchical models account for inter-individual variability .

Data Presentation Guidelines

Q. How should researchers report silodosin glucuronide data to ensure reproducibility?

  • Experimental Section: Detail UGT isoform sources, incubation conditions, and LC-MS/MS parameters (column, gradient, ionization mode).
  • Supporting Information: Include raw chromatograms, MRM transitions, and validation data (LOD, LOQ, precision).
  • References: Cite primary literature for UGT2B7 activity and pharmacokinetic protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Silodosin Glucuronide sodium
Reactant of Route 2
Silodosin Glucuronide sodium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.